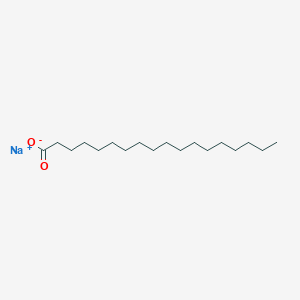

Sodium stearate

描述

硬脂酸钠,其 IUPAC 名称为十八烷酸钠,是硬脂酸的钠盐。这种白色固体是最常见的肥皂,存在于许多类型的固体除臭剂、橡胶、乳胶漆和油墨中。 它也是某些食品添加剂和食品香料的成分 .

准备方法

合成路线和反应条件: 硬脂酸钠是油脂皂化后产生的主要成分。硬脂酸钠的百分比取决于原料脂肪。例如,牛脂的硬脂酸含量特别高。硬脂酸钠由硬脂酸甘油酯 (硬脂酸的三酸甘油酯) 制备的理想化方程式为:

{3}C{3}H_{5} + 3 NaOH \rightarrow C_{3}H_{5}(OH){3} + 3 C{18}H_{35}O_{2}Na (C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na

可以通过用氢氧化钠中和硬脂酸来制备纯化的硬脂酸钠:

C17H35COOH+NaOH→C17H35COONa+H2O

生物活性

Sodium stearate, the sodium salt of stearic acid, is a compound widely used in pharmaceuticals, cosmetics, and food products. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic regulation. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound is an anionic surfactant that exhibits unique properties in biological systems. Its structure allows it to interact with cell membranes, influencing various cellular processes. The primary mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis (programmed cell death) preferentially in cancer cells. This is primarily mediated through the activation of protein kinase C (PKC) and subsequent caspase-3 activation, leading to cell death in breast cancer cell lines such as Hs578t and MDA-MB-231 .

- Regulation of Mitochondrial Function : this compound has been shown to affect mitochondrial dynamics. Ingesting stearic acid (the fatty acid form) leads to mitochondrial fusion, enhancing mitochondrial function and potentially improving metabolic health .

1. Apoptosis Induction in Breast Cancer Cells

A pivotal study demonstrated that this compound induces apoptosis in breast cancer cells through a dose-dependent mechanism. The treatment resulted in a significant reduction in cell viability, with Hs578t cells showing a decrease of 16.4% and MDA-MB-231 cells by 30.5% after 12 hours of exposure to this compound at 50 µM concentration . The study highlighted the role of PKC activation in mediating these effects.

2. Dietary Influence on Metabolism

Another study explored the impact of dietary stearic acid on mitochondrial function in humans. Participants who ingested stearic acid showed increased mitochondrial fusion within three hours, alongside a decrease in circulating long-chain acylcarnitines, suggesting enhanced fatty acid beta-oxidation . This finding underscores the physiological relevance of this compound as a dietary metabolite.

Cytotoxicity Assays

Cytotoxicity assays have been employed to assess the effects of this compound on various cell lines. The results consistently show that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, while breast cancer cell lines were significantly affected, non-cancerous MCF-10A cells remained viable under similar conditions .

Effects on Calcium Carbonate Suspensions

Research has also indicated that this compound affects the dispersion properties of calcium carbonate suspensions. The presence of this compound alters zeta potential and particle interactions, which could have implications for its use in various industrial applications .

Data Summary

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Apoptosis Induction | Hs578t (Breast Cancer) | 50 µM | 16.4% decrease in viability |

| Apoptosis Induction | MDA-MB-231 (Breast) | 50 µM | 30.5% decrease in viability |

| Dietary Influence | Human Subjects | Varies | Increased mitochondrial fusion |

| Dispersion Properties | Calcium Carbonate | Varies | Altered zeta potential |

科学研究应用

Pharmaceutical Applications

Tablet and Capsule Production

Sodium stearate serves as a lubricant in the manufacturing of tablets and hard-shell capsules. It ensures uniform distribution of components and facilitates the release of tablets from molds, preventing sticking. This is crucial for maintaining quality and consistency in pharmaceutical products .

Stabilizing Agent

In pharmaceutical formulations, this compound acts as a stabilizer, enhancing the shelf life and uniformity of medicinal products. Its emulsifying properties help maintain the integrity of mixtures that contain both oil and water phases .

Food Industry

Food Additive

this compound is used as a food additive to stabilize and thicken various food products. It improves texture and prevents separation of ingredients in emulsions, contributing to the overall quality of processed foods .

Cosmetics and Personal Care

Emulsifier

In cosmetics, this compound is a key ingredient due to its emulsifying capabilities. It helps blend oil and water-based ingredients effectively, ensuring smoothness and homogeneity in creams and lotions .

Industrial Applications

PVC Stabilization

this compound is employed as a stabilizer in the processing of polyvinyl chloride (PVC). It prevents degradation during heat exposure, ensuring durability in various applications such as construction materials .

Rubber Production

In rubber manufacturing, this compound acts as an activator during the vulcanization process. This enhances the cross-linking efficiency, resulting in rubber with desired properties .

Research Applications

Catalyst in Chemical Reactions

this compound has been identified as an effective catalyst in various chemical reactions, improving reaction rates and efficiency. Its role in enhancing hydrophobicity in nano-materials has been documented, showcasing its potential in nanotechnology applications .

Case Study: this compound in Cancer Research

A study investigated the effects of this compound on breast cancer cell lines. The findings indicated that this compound significantly decreased cell viability in certain cancer types while showing no adverse effects on normal cells. This suggests potential therapeutic applications for this compound in cancer treatment .

Case Study: this compound as a Moisture Barrier

Research demonstrated that incorporating this compound into formulations improved aerosolization performance and moisture resistance. This application is particularly relevant for drug delivery systems where moisture control is critical .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Tablet/Capsule Lubricant | Enhances release; prevents sticking |

| Food Industry | Food Stabilizer | Improves texture; prevents separation |

| Cosmetics | Emulsifier | Ensures smoothness; blends oil/water |

| Industrial (PVC) | Stabilizer | Prevents degradation; enhances durability |

| Rubber Production | Vulcanization Activator | Optimizes cross-linking |

| Research | Catalyst | Improves reaction rates |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for studying sodium stearate’s impact on gut microbiota composition in vitro?

- Methodological Answer:

- Use anaerobic fecal cultures derived from healthy donors, inoculated into Brain Heart Infusion (BHI) or chemically defined medium (CDM) supplemented with this compound (0.025% w/v). Monitor bacterial growth in a Coy Anaerobic Chamber (9% H₂, balance N₂) and collect samples at log-phase (T1) and stationary-phase (T2) timepoints. Analyze community shifts via 16S rRNA sequencing (V3–V4 regions) and quantify short-chain fatty acids (SCFAs) like butyrate and propionate via GC-MS. Include unexposed controls to isolate emulsifier-specific effects .

- For functional insights, use HEK293 reporter cells to detect lipopolysaccharide (LPS) and flagellin levels, which correlate with inflammation potential .

Q. How can this compound be quantified in pharmaceutical formulations to meet pharmacopeial standards?

- Methodological Answer:

- Follow USP monograph guidelines: Perform gas chromatography (GC) with flame ionization detection (FID) to separate and quantify this compound and sodium palmitate. Calculate their percentages based on methyl ester peak areas. Ensure compliance with USP <467> for residual solvents, which are absent in this compound NF-grade products . Validate assays using reference standards and lot-specific Certificates of Analysis (CoA) .

Q. What are the best practices for preparing this compound-supplemented media in microbial studies?

- Methodological Answer:

- Pre-reduce media for 24 hours before inoculation to maintain anaerobic conditions. Use twofold dilution series (0.025%–0.00078% w/v this compound) in 96-well plates to determine inhibitory concentrations. Validate emulsifier homogeneity using Synergy H1 microplate readers to correct for turbidity artifacts. Include technical replicates (4–6 wells per dilution) and biological replicates from distinct fecal glycerol stocks .

Advanced Research Questions

Q. How can genomic reconstruction resolve contradictions in this compound’s effects on microbial metabolite production?

- Methodological Answer:

- Reconstruct butyrate and propionate biosynthesis pathways using >2,200 microbial genomes. Annotate key genes (e.g., but and akgdh for butyrate; mmdA and lpdA for propionate). Compare metagenomic data from this compound-exposed communities to controls. Validate predictions via qPCR targeting species-specific SCFA pathway genes (e.g., Bacteroides spp. for propionate). Address discrepancies (e.g., reduced butyrate in vitro vs. host-dependent effects in vivo) by integrating transcriptomic and metabolomic datasets .

Q. What experimental designs optimize calibration models for this compound quantification using near-infrared spectroscopy (NIRS)?

- Methodological Answer:

- Compare I-optimal and full factorial designs to minimize prediction bias. For a five-component formulation, vary acetaminophen content and excipient ratios while keeping this compound constant. Use partial least squares (PLS) regression to relate spectral data to this compound concentration. Prioritize I-optimal designs, which achieve comparable accuracy to five-level full factorial models with 16 fewer design points, reducing resource expenditure .

Q. How do molecular dynamics (MD) simulations elucidate this compound’s interaction with nanoparticles?

- Methodological Answer:

- Simulate adsorption of this compound onto SiO₂ nanoparticles in ethanol solvent using GROMACS or AMBER. Parameterize ionization degrees (0%, 10%, 23.3%) to model surface charge effects. Validate simulations with experimental contact angle measurements and FT-IR spectra. This hybrid approach identifies optimal surfactant coatings for hydrophobic nanoparticle applications .

Q. What methods reconcile in vitro this compound effects with in vivo metabolic outcomes?

- Methodological Answer:

- Use gnotobiotic mouse models colonized with this compound-exposed microbiota to assess translatability. Compare SCFA levels, gut permeability (via FITC-dextran assays), and immune markers (e.g., TLR4/5 activation) between in vitro predictions and in vivo observations. Address confounding factors (e.g., host mucus production) by supplementing in vitro systems with mucin .

Q. Methodological Considerations Table

属性

CAS 编号 |

822-16-2 |

|---|---|

分子式 |

C18H36NaO2 |

分子量 |

307.5 g/mol |

IUPAC 名称 |

sodium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

XRRONFCBYFZWTM-UHFFFAOYSA-N |

杂质 |

USUALLY CONTAINS SODIUM PALMITATE |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Na] |

颜色/形态 |

WHITE POWDER |

Key on ui other cas no. |

822-16-2 |

物理描述 |

Liquid; Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

保质期 |

AFFECTED BY LIGHT |

溶解度 |

SLOWLY SOL IN COLD WATER OR COLD ALC; FREELY SOL IN HOT SOLVENTS INSOL IN MANY ORGANIC SOLVENTS |

同义词 |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。